2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-3-yl]oxy}-6-methoxypyrazine
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Overview
Description
2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-3-yl]oxy}-6-methoxypyrazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazine ring substituted with a methoxy group and a piperidinyl-oxy group attached to a cyclohexene moiety. Its intricate structure allows for diverse chemical reactivity and potential utility in medicinal chemistry, materials science, and other domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-3-yl]oxy}-6-methoxypyrazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidinyl Intermediate: The piperidinyl intermediate can be synthesized by reacting cyclohex-3-ene-1-carbonyl chloride with piperidine under basic conditions. This reaction typically uses a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Attachment of the Pyrazine Ring: The piperidinyl intermediate is then reacted with 2-chloro-6-methoxypyrazine in the presence of a suitable base, such as potassium carbonate, to form the desired compound. This step involves nucleophilic substitution, where the piperidinyl group displaces the chlorine atom on the pyrazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated purification systems to isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-3-yl]oxy}-6-methoxypyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The methoxy group on the pyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-3-yl]oxy}-6-methoxypyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its ability to modulate specific biological pathways.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-3-yl]oxy}-6-methoxypyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-3-yl]oxy}-6-chloropyrazine
- 2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-3-yl]oxy}-6-fluoropyrazine
- 2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-3-yl]oxy}-6-bromopyrazine
Uniqueness
2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-3-yl]oxy}-6-methoxypyrazine is unique due to the presence of the methoxy group on the pyrazine ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-22-15-10-18-11-16(19-15)23-14-8-5-9-20(12-14)17(21)13-6-3-2-4-7-13/h2-3,10-11,13-14H,4-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKALDQGJBFYGAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C3CCC=CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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